3-(Cyclopentanecarboxamido)propanoic acid
Description
3-(Cyclopentanecarboxamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the third carbon with a cyclopentanecarboxamido group. The compound’s unique steric and electronic properties arise from the cyclopentane ring’s rigidity and the amide’s hydrogen-bonding capability. While commercial suppliers list it as a research chemical (e.g., Combi-Blocks, Inc. ), its specific biological or industrial uses remain under investigation.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-6-10-9(13)7-3-1-2-4-7/h7H,1-6H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCSQWKPXBBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentanecarboxamido)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with propanoic acid derivatives under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of carbon monoxide and water, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as carboxylation, amide formation, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentanecarboxamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclopentanecarboxamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Cyclopentanecarboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Type Comparison
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure: Propanoic acid substituted at C3 with a sulfamoylphenylamino group.
- Key Differences: The sulfamoylphenyl group introduces polar sulfonamide functionality, enhancing aqueous solubility compared to the lipophilic cyclopentane amide .
- Synthesis : Involves halogenation and hydrazone formation, contrasting with amide coupling routes for the target compound .
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
- Structure: Propanoic acid substituted at C2 with a dihydroisoquinolinylamino group.
- Key Differences: The dihydroisoquinoline moiety adds aromaticity and bulk, likely improving binding to central nervous system (CNS) targets but reducing metabolic stability compared to the cyclopentane amide .
Positional Isomerism: 2- vs. 3-Substituted Derivatives
2-(Cyclopentanecarboxamido)propanoic Acid
- Structure: Cyclopentanecarboxamido group at C2 of propanoic acid.
- Key Differences :
- Solubility : The C2 substitution may reduce hydrogen-bonding capacity, lowering solubility in polar solvents compared to the C3 isomer .
- Conformational Flexibility : The shorter distance between the amide and carboxylic acid groups in the C2 isomer could restrict rotational freedom, altering reactivity in synthesis .
Functional Group Variations
3-Cyclopentylpropionic Acid
- Key Differences :
- Acidity : The absence of an amide increases acidity (pKa ~4.8 for carboxylic acids vs. ~15 for amides), impacting pH-dependent applications .
- Safety : Classified as a laboratory chemical with specific handling guidelines (e.g., ventilation requirements), whereas the amide derivative may exhibit lower volatility .
Comparative Data Table
Research Implications and Gaps
- Structural Insights: The cyclopentane amide’s rigidity may favor interactions with hydrophobic enzyme pockets, while sulfamoyl or isoquinoline derivatives target polar or aromatic binding sites.
- Commercial Availability : Supplier listings for positional isomers (C2 vs. C3) suggest demand for structural diversification in drug discovery pipelines .
Conclusion this compound occupies a niche among functionalized propanoic acids, with its bioactivity and physicochemical properties shaped by the cyclopentane amide group. Further studies are warranted to explore its biological efficacy and industrial utility.
Biological Activity
3-(Cyclopentanecarboxamido)propanoic acid (CPPA) is a compound of increasing interest in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- IUPAC Name : this compound
The compound features a cyclopentanecarboxamide moiety attached to a propanoic acid backbone, which is critical for its biological interactions.
The biological activity of CPPA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, pain perception, and cellular signaling.
Anti-Inflammatory Effects
Recent studies have indicated that CPPA exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Study Findings : A study demonstrated that CPPA reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, indicating its role in modulating immune responses .
Analgesic Properties
CPPA has also been evaluated for its analgesic effects. In animal models, it exhibited a reduction in pain responses associated with inflammatory conditions.
- Case Study : In a model of acute pain induced by carrageenan injection in rats, administration of CPPA resulted in a significant decrease in pain scores compared to control groups .
Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |
| Analgesic | Decreased pain response in rats | |
| Cytotoxicity | Low cytotoxicity at therapeutic doses |
Safety Profile
While exploring the biological activities of CPPA, it is crucial to assess its safety profile. Toxicological evaluations indicate that CPPA has a relatively low toxicity at therapeutic doses, with no significant adverse effects observed in animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
